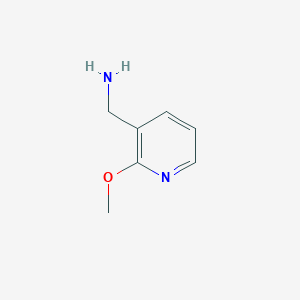

(2-Methoxypyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKBAOSPYUIRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588603 | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354824-19-4 | |

| Record name | 2-Methoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354824-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for (2-Methoxypyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-methoxypyridine-3-carbonitrile, followed by its reduction to the target amine. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Synthesis of 2-Methoxypyridine-3-carbonitrile: This step typically involves the condensation of an α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in the presence of a base. A common and efficient method is the reaction of propanedinitrile with an enal or enone in a methanol-sodium methoxide system, which provides a direct, one-step route to the desired 2-methoxypyridine-3-carbonitrile.[1]

-

Reduction of 2-Methoxypyridine-3-carbonitrile: The nitrile functional group of the intermediate is then reduced to a primary amine. Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation, effectively converting nitriles to their corresponding primary amines.[2][3][4][5] While catalytic hydrogenation is another potential method for nitrile reduction, the use of LiAlH₄ is well-established for this type of conversion.[6]

Experimental Protocols

Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile

This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[1]

Materials:

-

Propanedinitrile (Malononitrile)

-

Acrolein (or other suitable α,β-unsaturated aldehyde/ketone)

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide is freshly prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 5 °C).

-

Propanedinitrile, dissolved in methanol, is added to the sodium methoxide solution while maintaining the low temperature.

-

The α,β-unsaturated carbonyl compound (e.g., acrolein), dissolved in methanol, is then added dropwise to the reaction mixture over a period of time (e.g., 2 hours).

-

After the addition is complete, the reaction mixture is refluxed for a specified time (e.g., 90 minutes).

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is dissolved in water and extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-methoxypyridine-3-carbonitrile, which can be further purified by standard methods such as chromatography or crystallization.

Step 2: Reduction of 2-Methoxypyridine-3-carbonitrile to this compound

This protocol is a general procedure for the LiAlH₄ reduction of nitriles to primary amines.[2][3][4]

Materials:

-

2-Methoxypyridine-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

Sodium Hydroxide solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A suspension of Lithium Aluminum Hydride is prepared in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a reaction vessel under an inert atmosphere at 0 °C.

-

A solution of 2-methoxypyridine-3-carbonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1 hour) at 0 °C or allowed to warm to room temperature.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

-

The resulting slurry is filtered, and the solid residue is washed with the ethereal solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation or chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Synthesis of 2-Methoxypyridine-3-carbonitrile | Propanedinitrile, Acrolein, Sodium Methoxide | Methanol | Reflux | Variable, reported up to 60-70% for substituted analogs[1] |

| 2 | Reduction to this compound | 2-Methoxypyridine-3-carbonitrile, LiAlH₄ | Diethyl Ether or THF | 0 °C to RT | Generally high, >80% |

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of (2-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxypyridin-3-yl)methanamine , with the CAS number 354824-19-4, is a substituted pyridinylmethanamine that serves as a valuable building block in medicinal chemistry. Its structural features, comprising a pyridine ring with a methoxy and a methanamine substituent, make it an attractive scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as an intermediate in the development of kinase inhibitors.

Core Chemical Properties

A thorough compilation of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. The available data is summarized in the table below. It is important to note that experimentally determined values for some properties of this specific isomer are not widely published, and therefore, some data is based on closely related isomers or computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| CAS Number | 354824-19-4 | [1] |

| Appearance | No data available | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Density | No data available | |

| pKa (Conjugate Acid) | No data available | |

| Solubility | No data available | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the reduction of a nitrile or an amide precursor.

Synthesis via Reduction of 2-Methoxynicotinonitrile

A plausible and frequently employed method for the synthesis of primary amines is the reduction of the corresponding nitrile.

Experimental Protocol:

-

Materials: 2-Methoxynicotinonitrile, Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂), Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF) for LiAlH₄; ethanol or methanol for catalytic hydrogenation), apparatus for inert atmosphere reaction (if using LiAlH₄).

-

Procedure (Illustrative, using LiAlH₄):

-

A solution of 2-methoxynicotinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification

Purification of the crude product is typically achieved by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of triethylamine to prevent tailing.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group, the methylene protons of the methanamine group, and the amine protons. The chemical shifts and coupling constants would be characteristic of the 2,3-disubstituted pyridine ring system.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the six carbons of the pyridine ring, the methoxy carbon, and the methylene carbon of the methanamine group. The chemical shifts would be influenced by the electronic effects of the substituents.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the aminomethyl group, or cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group.

Reactivity and Stability

This compound is a primary amine and is expected to exhibit typical reactivity of this functional group, such as nucleophilic substitution and addition reactions. The pyridine nitrogen is basic, although its basicity is influenced by the electron-donating methoxy group. The compound should be stored under inert atmosphere and at low temperatures to prevent degradation.[2]

Role in Drug Discovery and Signaling Pathways

The methoxypyridine scaffold is a prevalent motif in medicinal chemistry, and its derivatives have been explored as inhibitors of various kinases.[3] While the direct involvement of this compound in specific signaling pathways is not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules targeting key pathways in diseases like cancer and autoimmune disorders.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 2-methoxypyridine moiety has been incorporated into potent PI3K/mTOR dual inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. This compound provides a versatile handle for introducing further diversity to modulate potency, selectivity, and pharmacokinetic properties of potential inhibitors.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory and autoimmune diseases. Selective JAK inhibitors have emerged as important therapeutic agents. The pyridine core is a common feature in many reported JAK inhibitors. The aminomethyl group of this compound can be functionalized to introduce moieties that can form key interactions within the ATP-binding site of JAKs, contributing to inhibitor potency and selectivity.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the design of kinase inhibitors. While a comprehensive public database of its experimental properties is currently limited, this guide provides an overview of its known characteristics and predicted behavior based on its chemical structure. Further experimental investigation into its physical properties, detailed synthetic protocols, and full spectroscopic characterization would be highly beneficial for its broader application in the scientific community. The versatility of its structure ensures that it will continue to be a valuable tool for medicinal chemists in the development of novel therapeutics.

References

An In-depth Technical Guide to (2-Methoxypyridin-3-yl)methanamine

This technical guide provides a comprehensive overview of the chemical compound (2-Methoxypyridin-3-yl)methanamine, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in drug discovery, particularly as a scaffold for inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted pyridine derivative. While specific experimental data for this compound is not widely available in public literature, its key identifiers have been established. The following tables summarize the primary identifiers and computed physicochemical properties of this molecule. For comparative purposes, data for the isomeric compound (3-Methoxypyridin-2-yl)methanamine is also provided where available.

Table 1: Chemical Identifiers for this compound and a Related Isomer

| Identifier | This compound | (3-Methoxypyridin-2-yl)methanamine |

| CAS Number | 138435-03-9 | 595560-87-5[1][2][3][4] |

| IUPAC Name | This compound | (3-Methoxypyridin-2-yl)methanamine |

| Chemical Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol | 138.17 g/mol |

| Canonical SMILES | COC1=C(C=CN=C1)CN | COC1=C(N=CC=C1)CN |

| InChI Key | BGEBQRUAKDMMKJ-UHFFFAOYSA-N | YYZWARUBOQAMQS-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Computed) | (3-Methoxypyridin-2-yl)methanamine (Experimental) |

| Appearance | Not available | Clear Liquid |

| Boiling Point | 228.6 °C | Not available |

| Density | 1.09 g/cm³ | Not available |

| Flash Point | 92.0 °C | Not available |

| pKa | 8.5 (most basic) | Not available |

| LogP | 0.3 | Not available |

| Purity | Not available | Min. 95% |

Note: Computed properties were generated using standard computational chemistry models.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-methoxypyridine-3-carbonitrile. Catalytic hydrogenation is a widely used technique for this transformation due to its high efficiency and clean reaction profile.

Synthesis of 2-methoxypyridine-3-carbonitrile

A general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles involves the condensation of an enal or enone with propanedinitrile in a methanol-sodium methoxide system.[5]

Materials:

-

An appropriate α,β-unsaturated aldehyde or ketone

-

Propanedinitrile (malononitrile)

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal (0.1 mol) in anhydrous methanol (70 mL) at 5 °C.

-

To this solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL).

-

The corresponding α,β-unsaturated carbonyl compound (0.1 mol) dissolved in methanol (150 mL) is then added dropwise over a period of 2 hours.

-

The reaction mixture is heated to reflux for 90 minutes.

-

After reflux, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-methoxypyridine-3-carbonitrile, which can be further purified by chromatography.

Reduction of 2-methoxypyridine-3-carbonitrile to this compound

The following is a general protocol for the catalytic hydrogenation of a pyridyl nitrile to the corresponding pyridylmethanamine.

Materials:

-

2-methoxypyridine-3-carbonitrile

-

Raney Nickel (or other suitable catalyst, e.g., Pd/C, PtO₂)

-

Anhydrous ethanol or methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Celite or other filter aid

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-methoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous ethanol or methanol. A solution saturated with ammonia can be used to minimize the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Role in Drug Discovery and Signaling Pathways

The (2-methoxypyridin-3-yl) moiety is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against the PI3K/mTOR signaling pathway.[6][7] This pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[8][9][10] Dysregulation of the PI3K/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10][11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Mechanism of Action of (2-Methoxypyridin-3-yl) Derivatives

Derivatives of this compound have been designed as dual inhibitors of PI3K and mTOR. For instance, compounds like 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (GSK2126458) have demonstrated high potency against both enzymes.[12] The (2-methoxypyridin-3-yl) scaffold serves as a key structural element that can be functionalized to interact with the ATP-binding pockets of these kinases. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond within the active site, while other substituents can be modified to enhance potency, selectivity, and pharmacokinetic properties.[12] By simultaneously blocking both PI3K and mTOR, these dual inhibitors can effectively shut down the entire signaling cascade, leading to a more robust anti-proliferative effect in cancer cells and potentially overcoming resistance mechanisms that can arise from targeting only a single node in the pathway.[7]

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. Its core structure is of significant interest to drug discovery professionals, particularly for the development of potent inhibitors of the PI3K/mTOR signaling pathway, a critical target in oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 149532-90-1|(2-Methoxypyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. (2-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine | C12H13N3O | CID 105098118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methoxypyridin-3-yl)methanamine: A Technical Guide to a Potential Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxypyridin-3-yl)methanamine is a heterocyclic amine containing a methoxypyridine core. While direct studies on the specific mechanism of action of this compound are not extensively available in public literature, analysis of structurally related molecules strongly suggests its potential as a modulator of critical cellular signaling pathways, particularly as a kinase inhibitor. This technical guide consolidates the available data on analogous compounds to propose a hypothetical mechanism of action and provides a framework for future research and development. The primary proposed mechanism centers on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival. A secondary potential application lies in the development of novel antitubercular agents. This document presents quantitative data from studies on related methoxypyridine derivatives, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows to guide further investigation.

Proposed Mechanism of Action: PI3K/mTOR Dual Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cellular processes and is frequently dysregulated in cancer.[1][2] The structural motif of a methoxypyridine core has been identified as a key pharmacophore in a series of potent PI3K/mTOR dual inhibitors.[1][2][3][4] Specifically, derivatives of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide have demonstrated significant inhibitory activity against both PI3Kα and mTOR.[1][4] It is hypothesized that this compound could serve as a foundational scaffold for the design of novel kinase inhibitors targeting this pathway. The methoxy group and the pyridine nitrogen are likely to engage in key hydrogen bonding interactions within the ATP-binding pocket of these kinases, while the aminomethyl group at the 3-position provides a vector for synthetic elaboration to enhance potency and selectivity.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane. This proximity allows for the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological data for a series of sulfonamide methoxypyridine derivatives that have demonstrated potent PI3K/mTOR dual inhibitory activity.[1][2][3] This data provides a benchmark for the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22c | 0.22 | 23 |

| HS-173 | 0.8 | - |

| Compound 1 | - | - |

| Compound 2 | 0.2 | - |

Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]

Table 2: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | Cell Line | IC50 (nM) |

| 22c | MCF-7 (Breast Cancer) | 130 |

| 22c | HCT-116 (Colon Cancer) | 20 |

Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]

Experimental Protocols

The following are representative experimental protocols adapted from studies on structurally related methoxypyridine derivatives.[1][2][3][4] These methodologies can be applied to the evaluation of novel compounds derived from this compound.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3Kα and mTOR kinases.

-

Materials: Recombinant human PI3Kα and mTOR kinases, kinase buffer, ATP, substrate (e.g., PIP2 for PI3Kα), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a DMSO-treated control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Alternative Hypothesis: Antitubercular Activity

While the primary hypothesis focuses on kinase inhibition, it is noteworthy that pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis. This suggests that this compound and its derivatives could also be explored as potential antitubercular agents. Further investigation in this area would involve screening against M. tuberculosis and mechanism of action studies focused on MmpL3 inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Based on the significant body of research on structurally related methoxypyridine derivatives, it is reasonable to hypothesize that this compound and its analogs could function as potent inhibitors of the PI3K/mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis of a focused library of derivatives, followed by systematic in vitro and in cell-based screening to validate the proposed mechanism of action and identify lead compounds for further development. The potential for antitubercular activity also warrants investigation, potentially opening a second avenue for therapeutic application.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

An In-depth Technical Guide on the Biological Activity of (2-Methoxypyridin-3-yl)methanamine Derivatives as PI3K/mTOR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of a series of (2-Methoxypyridin-3-yl)methanamine derivatives, specifically focusing on their role as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1][2][3] The dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[1]

Core Structure and Design Strategy

The foundational structure for the discussed derivatives is based on a scaffold hopping strategy, utilizing a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core.[1][2][4] This core was identified as having strong PI3K inhibitory activity. The design strategy for the synthesized compounds involved the modification of two key parts of the molecule, designated as Part B (hinge binding pocket) and Part C (ribose binding pocket), while retaining the essential 2-methoxypyridin-3-yl moiety in Part A for affinity binding.[1][2][4] The optimization of Part C was aimed at improving metabolic stability and oral bioavailability.[1][2]

A series of 36 sulfonamide methoxypyridine derivatives were synthesized with three different aromatic skeletons in Part B: benzo[3][5]thiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline.[1][2]

Quantitative Biological Activity Data

The synthesized compounds were evaluated for their in vitro inhibitory activity against PI3Kα and their antiproliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. The most potent compound, 22c , which features a quinoline core, was further assayed for its mTOR inhibitory activity.

Table 1: PI3Kα Inhibitory and Antiproliferative Activities of Benzo[3][5]thiopheno[3,2-d]pyrimidine Derivatives

| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 11a | H | >1000 | >10000 | >10000 |

| 11b | F | 120 | 5670 | 890 |

| 11c | Cl | 89 | 3450 | 650 |

| 11d | Br | 75 | 2890 | 540 |

| 11e | CH3 | 150 | 6780 | 1230 |

| 11f | OCH3 | 230 | 8900 | 1560 |

| 11g | CF3 | 65 | 2130 | 430 |

| 11h | CN | 55 | 1870 | 390 |

| 11i | SO2CH3 | 45 | 1540 | 320 |

| 11j | Pyridin-4-yl | 35 | 1230 | 280 |

| 11k | Thiophen-2-yl | 40 | 1430 | 310 |

| 11l | Furan-2-yl | 48 | 1670 | 350 |

Table 2: PI3Kα Inhibitory and Antiproliferative Activities of Pyridine[2,3-d]pyrimidine Derivatives

| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 17a | H | >1000 | >10000 | >10000 |

| 17b | F | 98 | 4560 | 780 |

| 17c | Cl | 76 | 3120 | 540 |

| 17d | Br | 62 | 2540 | 480 |

| 17e | CH3 | 120 | 5430 | 980 |

| 17f | OCH3 | 180 | 7650 | 1230 |

| 17g | CF3 | 54 | 1890 | 380 |

| 17h | CN | 48 | 1650 | 350 |

| 17i | SO2CH3 | 38 | 1320 | 290 |

| 17j | Pyridin-4-yl | 28 | 1090 | 250 |

| 17k | Thiophen-2-yl | 32 | 1210 | 270 |

| 11l | Furan-2-yl | 35 | 1340 | 280 |

Table 3: PI3Kα Inhibitory and Antiproliferative Activities of Quinoline Derivatives

| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 22a | H | 8.9 | 450 | 98 |

| 22b | F | 1.2 | 180 | 35 |

| 22c | Cl | 0.22 | 130 | 20 |

| 22d | Br | 0.34 | 150 | 25 |

| 22e | CH3 | 2.5 | 230 | 45 |

| 22f | OCH3 | 4.8 | 310 | 65 |

| 22g | CF3 | 0.88 | 160 | 30 |

| 22h | CN | 0.65 | 140 | 28 |

| 22i | SO2CH3 | 0.45 | 135 | 22 |

| 22j | Pyridin-4-yl | 0.28 | 132 | 21 |

| 22k | Thiophen-2-yl | 0.31 | 145 | 24 |

| 22l | Furan-2-yl | 0.39 | 148 | 26 |

Table 4: mTOR Inhibitory Activity of Compound 22c

| Compound | mTOR IC50 (nM) |

| 22c | 23 |

The data clearly indicates that the quinoline derivatives, particularly 22c , exhibit superior PI3Kα inhibitory and antiproliferative activities. Compound 22c demonstrated potent dual inhibition of PI3Kα and mTOR with IC50 values of 0.22 nM and 23 nM, respectively.[1][2] It also showed strong antiproliferative activity against HCT-116 and MCF-7 cells with IC50 values of 20 nM and 130 nM, respectively.[1][2]

Mechanism of Action

The potent dual inhibitor 22c was further investigated to elucidate its mechanism of action.

-

Cell Cycle Arrest: Treatment of HCT-116 cells with 22c resulted in a dose-dependent arrest in the G0/G1 phase of the cell cycle.[1][2]

-

Induction of Apoptosis: Compound 22c was shown to induce apoptosis in HCT-116 cells in a dose-dependent manner.[1][2]

-

Inhibition of PI3K/AKT/mTOR Pathway: Western blot analysis revealed that 22c effectively decreased the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations.[1][2][4] This confirms that the compound's antiproliferative effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The synthesis of the target compounds was achieved through a multi-step process. A general procedure for the synthesis of the sulfonamide intermediate is as follows:

-

To a solution of the appropriate 3-amino-2-methoxypyridine derivative in anhydrous pyridine, 2,4-difluorobenzenesulfonyl chloride is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated, and water is added to the residue.

-

The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with hexane, and dried to yield the N-(2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide intermediate.[4]

Subsequent steps involve Suzuki coupling or other cross-coupling reactions to introduce the various aromatic skeletons (Part B) and further modifications to Part C.

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay.

-

The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a buffer solution.

-

After a defined incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced.

-

The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response curves using appropriate software.

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MCF-7 and HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined from the dose-response curves.

This technique was used to assess the phosphorylation status of AKT.

-

HCT-116 cells are treated with compound 22c at various concentrations for a specified time.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and points of dual inhibition.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent dual PI3K/mTOR inhibitors. The quinoline derivative 22c , in particular, has demonstrated exceptional in vitro potency, effective inhibition of the PI3K/AKT/mTOR signaling pathway, and significant antiproliferative and pro-apoptotic effects in cancer cell lines.[1][2][3] These findings underscore the potential of this class of compounds for further preclinical and clinical development as anticancer agents. Molecular docking studies have also confirmed the binding mode of 22c with both PI3Kα and mTOR, providing a structural basis for its high potency.[1][2][3] Further research is warranted to optimize the pharmacokinetic properties and in vivo efficacy of these promising dual inhibitors.[1][3]

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of (2-Methoxypyridin-3-yl)methanamine: A Guide to Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on (2-Methoxypyridin-3-yl)methanamine. While, to date, no public experimental crystal structure data for this compound is available in crystallographic databases, this document outlines the essential experimental protocols required for such a determination. The guide covers the entire workflow from synthesis and crystallization to X-ray diffraction data collection and structure refinement. Furthermore, it presents an illustrative example of how crystallographic data for a comparable small molecule would be tabulated for analysis and comparison. This document serves as a foundational resource for researchers undertaking the structural characterization of novel compounds in the fields of medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials research. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. X-ray crystallography remains the gold standard for elucidating these atomic-level details. This guide details the established procedures for determining the crystal structure of a small organic molecule like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

Synthesis and Purification

The initial step involves the chemical synthesis of this compound. A variety of synthetic routes can be employed, often involving the reduction of a corresponding nitrile or the amination of a suitable precursor. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques for small organic molecules include column chromatography, recrystallization, and sublimation. The purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of crystallization techniques can be employed to obtain crystals of sufficient size (typically 0.1-0.5 mm in all dimensions) and quality. These methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

The choice of solvent or solvent system is critical and often determined through empirical screening of various common organic solvents.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated in the beam to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

As no experimental data for this compound is currently available, the following table provides an illustrative example of how crystallographic data for a hypothetical, similar small organic molecule would be presented.

| Parameter | Illustrative Example Value |

| Chemical Formula | C₇H₁₀N₂O |

| Formula Weight | 138.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.456(2) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 786.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.165 |

| Absorption Coefficient (mm⁻¹) | 0.082 |

| F(000) | 296 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Temperature (K) | 100(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Reflections Collected | 7890 |

| Independent Reflections | 1825 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights for its potential applications in drug design and materials science. Although experimental data is not yet publicly available, the protocols outlined in this guide provide a clear and established pathway for its structural elucidation. The successful application of these methodologies will undoubtedly contribute to a deeper understanding of the structure-property relationships of this and related compounds.

Spectroscopic Data and Experimental Protocols for (2-Methoxypyridin-3-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Methoxypyridin-3-yl)methanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related molecules such as 2-methoxypyridine, 3-(aminomethyl)pyridine, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.1 | d | 1H | H-6 (Pyridine) |

| ~7.5 - 7.7 | dd | 1H | H-4 (Pyridine) |

| ~6.9 - 7.1 | dd | 1H | H-5 (Pyridine) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ |

| ~3.8 - 4.0 | s | 2H | -CH₂NH₂ |

| ~1.5 - 2.5 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a deuterated chloroform (CDCl₃) solvent. Coupling patterns are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | C-2 (Pyridine, C-OCH₃) |

| ~145 - 147 | C-6 (Pyridine) |

| ~135 - 137 | C-4 (Pyridine) |

| ~120 - 122 | C-3 (Pyridine, C-CH₂NH₂) |

| ~110 - 112 | C-5 (Pyridine) |

| ~53 - 55 | -OCH₃ |

| ~40 - 42 | -CH₂NH₂ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a deuterated chloroform (CDCl₃) solvent.

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1580 - 1610 | Strong | C=C and C=N Stretch | Pyridine Ring |

| 1450 - 1480 | Medium | C-H Bend | Aliphatic (CH₂) |

| 1250 - 1300 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

| 1020 - 1050 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

| 800 - 850 | Strong | C-H Bend | Out-of-plane (Pyridine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - CH₃]⁺ |

| 108 | High | [M - CH₂NH₂]⁺ |

| 95 | Medium | [M - HN=CH₂ - OCH₃]⁺ |

| 79 | Medium | [Pyridine]⁺ fragment |

Note: Predicted fragmentation is based on common fragmentation patterns for similar structures under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

2.3.2. Data Acquisition (Electron Ionization - GC-MS)

-

Inject the prepared sample solution into the gas chromatograph (GC). The GC will separate the compound from any impurities.

-

The separated compound will then be introduced into the ion source of the mass spectrometer.

-

In the ion source, the molecules will be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

(2-Methoxypyridin-3-yl)methanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of (2-Methoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific compound, this document outlines standardized experimental protocols and best practices for determining these critical physicochemical properties. The methodologies described are based on established guidelines for amine-containing compounds and active pharmaceutical ingredients. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the solubility and stability of this compound and similarly structured molecules.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a methoxy group and a methanamine substituent on the pyridine ring influences its physicochemical properties, including solubility and stability, which are fundamental to its handling, formulation, and biological activity. Understanding these characteristics is paramount for its effective use in research and development.

Nitrogen-containing heterocyclic compounds are integral to a vast number of pharmacologically active molecules.[1] Their ability to form hydrogen bonds and participate in various intermolecular interactions makes them valuable scaffolds in drug design.[1] The solubility of such compounds affects their absorption, distribution, metabolism, and excretion (ADME) profile, while their stability is crucial for ensuring safety, efficacy, and shelf-life.[2][3][4]

This guide provides detailed experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions.

Physicochemical Properties

While specific experimental data for this compound is scarce, a summary of its basic computed and known properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Sigma-Aldrich |

| Molecular Weight | 138.17 g/mol | Sigma-Aldrich |

| CAS Number | 354824-19-4 | Sigma-Aldrich |

| Appearance | Liquid, Semi-Solid, or Solid | Sigma-Aldrich |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. The following section details protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility

A preliminary assessment of solubility in various solvents provides a general understanding of the compound's polarity.

Experimental Protocol:

-

Add approximately 10 mg of this compound to 1 mL of the test solvent in a clear glass vial.

-

Vortex the mixture for 1-2 minutes at room temperature.[5]

-

Visually inspect the solution for the presence of undissolved particles.

-

If the compound does not fully dissolve, the mixture can be gently heated to 37°C for up to 60 minutes and sonicated for 5 minutes.[5]

-

Record the solubility as "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "insoluble."

-

For aqueous solutions, measure the pH to assess the influence of the amine group.[6][7][8]

Hypothetical Qualitative Solubility Data:

| Solvent | Solubility Classification |

| Water | Sparingly Soluble |

| 0.1 N HCl | Freely Soluble |

| 0.1 N NaOH | Slightly Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dichloromethane | Freely Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble |

Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After agitation, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Hypothetical Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 5.2 |

| Phosphate Buffered Saline (pH 7.4) | 25 | 8.5 |

| 0.1 N HCl | 25 | > 100 |

| Ethanol | 25 | 75.3 |

| Propylene Glycol | 25 | 45.8 |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors.[2][10]

Solid-State Stability

This evaluates the stability of the compound in its solid form under various temperature and humidity conditions.

Experimental Protocol:

-

Store accurately weighed samples of this compound in controlled environment chambers at specified conditions (e.g., 25°C/60% RH, 40°C/75% RH).[11]

-

At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.[4]

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Hypothetical Solid-State Stability Data (at 40°C/75% RH):

| Time (Months) | Appearance | Purity (%) | Total Degradants (%) |

| 0 | Off-white solid | 99.8 | < 0.2 |

| 1 | Off-white solid | 99.7 | 0.3 |

| 3 | Off-white solid | 99.5 | 0.5 |

| 6 | Slightly yellow solid | 99.1 | 0.9 |

Solution-State Stability

This assesses the stability of the compound in solution, which is important for formulation development.

Experimental Protocol:

-

Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, formulation vehicles).

-

Store the solutions at various temperatures (e.g., 5°C, 25°C, 40°C) protected from light.

-

At specified time intervals, analyze the solutions for changes in pH, color, purity, and degradation products.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[12]

Experimental Protocol:

-

Acid/Base Hydrolysis: Treat a solution of the compound with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Oxidation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat a solid sample of the compound (e.g., at 80°C) and a solution of the compound.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]

At appropriate time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[12]

Analytical Methodologies

The accurate quantification of this compound and its potential degradants is essential for solubility and stability studies.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and robust technique for the analysis of pyridine derivatives.[9]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 270 nm).

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the solid compound by measuring its weight change as a function of temperature in a controlled atmosphere.[13][14][15]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. gmpsop.com [gmpsop.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chemhaven.org [chemhaven.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. www3.paho.org [www3.paho.org]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of (2-Methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (2-Methoxypyridin-3-yl)methanamine. The information is compiled from available safety data sheets and general best practices for handling pyridine derivatives in a laboratory setting. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on data for the compound and its structural analogs, the following GHS hazard classifications are indicated:

-

Acute Toxicity: While specific quantitative data is largely unavailable, related compounds suggest potential harm if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Quantitative Safety Data

| Parameter | Value | Species | Route | Source |

| Oral LD50 | Data not available | - | - | - |

| Dermal LD50 | Data not available | - | - | - |

| Inhalation LC50 | Data not available | - | - | - |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and appropriate footwear. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or in poorly ventilated areas. |

Handling and Storage

Safe Handling Protocol

A generalized protocol for the safe handling of this compound in a laboratory setting is as follows:

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Verify the functionality and proximity of an emergency eyewash station and safety shower.

-

Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

-

Don the appropriate personal protective equipment (PPE) as detailed in Section 3.

-

-

Weighing and Transfer:

-

If the compound is a solid, handle it carefully to avoid generating dust.

-

Use a spatula for transfers. For larger quantities, consider a closed system.

-

If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

-

All weighing and transfers must be conducted within the chemical fume hood.

-

-

Reaction Setup:

-

Set up the reaction apparatus securely within the fume hood.

-

Ensure all joints are properly sealed to prevent the release of vapors.

-

If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

-

Carefully remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

-

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Waste Disposal

-

Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.

-

Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualizations

Caption: A generalized experimental workflow for handling this compound.

Caption: Logical relationship between hazards, control measures, and emergency responses.

References

Potential Therapeutic Targets of (2-Methoxypyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative with potential for therapeutic applications. While direct pharmacological data for this specific molecule is limited in publicly available literature, its structural motifs—a methoxypyridine core and an aminomethyl side chain—are present in a variety of biologically active compounds. This technical guide consolidates information on structurally related molecules to extrapolate potential therapeutic targets, propose signaling pathways for investigation, and provide a framework for future research. By examining the structure-activity relationships of analogous compounds, we can identify plausible avenues for drug discovery and development centered around this compound.

Introduction: Unveiling the Therapeutic Potential

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of functional groups, such as methoxy and aminomethyl substituents, can significantly influence the pharmacological properties of the resulting molecule, including its target specificity, potency, and pharmacokinetic profile. The subject of this guide, this compound, combines these features, suggesting a potential for interaction with various biological targets. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this compound by providing a comprehensive overview of potential targets and a roadmap for experimental validation.

Analysis of Structural Features and Analogous Compounds

The structure of this compound comprises a pyridine ring substituted with a methoxy group at the 2-position and a methanamine group at the 3-position. This specific arrangement suggests several potential biological activities based on the known pharmacology of related compounds.

-

Methoxypyridine Moiety: The methoxypyridine core is found in molecules targeting a range of proteins. For instance, derivatives of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide have been investigated as potent PI3K/mTOR dual inhibitors.[3][4][5] The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, contributing to target binding. Furthermore, methoxypyridine-containing compounds have been explored as gamma-secretase modulators for conditions like Alzheimer's disease.[6]

-

Aminopyridine and Aminomethylpyridine Moieties: Aminopyridines are a well-established class of compounds with neurological activity. 4-Aminopyridine is a known potassium channel blocker used to treat symptoms of multiple sclerosis.[7][8][9][10] While the aminomethyl group in our target compound is not directly attached to the ring, its basic nitrogen can still play a crucial role in receptor interactions, similar to the amino group in aminopyridines.

Potential Therapeutic Targets and Signaling Pathways

Based on the analysis of its structural components, this compound could potentially modulate the activity of several key cellular pathways.

The PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] The presence of the 2-methoxypyridin-3-yl motif in known PI3K inhibitors suggests that this compound could also exhibit activity against this pathway.

Diagram 1: Proposed Modulation of the PI3K/AKT/mTOR Pathway

Caption: Hypothesized inhibition of the PI3K signaling cascade.

Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for regulating neuronal excitability. The structural similarity of the aminomethylpyridine portion of the target molecule to known aminopyridine potassium channel blockers suggests that it may modulate the function of these channels. Blockade of potassium channels can prolong action potentials and enhance neurotransmitter release, a mechanism that is therapeutic in certain neurological conditions.

Diagram 2: Potential Action on Voltage-Gated Potassium Channels

Caption: Hypothesized blockade of neuronal potassium channels.

Proposed Experimental Workflows